Ethyl eosin
Overview
Description
Ethyl eosin is an organic potassium salt . It’s commonly used as a fluorochrome, a histological dye, and a photosensitizing agent . It may be used instead of Eosin Y ws to counterstain alum hematoxylin in the Hematoxylin and Eosin method .
Synthesis Analysis
The synthesis of eosin and its derivatives, including ethyl eosin, has been a topic of research for many years . Eosin is a versatile organic dye whose synthetic uses are expanding significantly . It has been used as a photosensitizer for generating singlet oxygen .Molecular Structure Analysis
Ethyl eosin has the molecular formula C22H11Br4KO5 . Its structure includes a 2,4,5,7-tetrabromo-9-{2-[(ethyloxy)carbonyl]phenyl}-3-oxo-3H-xanthen-6-olate counterion .Chemical Reactions Analysis
Eosin, including its ethyl derivative, has been used in various chemical reactions. For instance, it has been used as a biosafe photoinitiation system that can be activated via visible light . It has also been used as a catalyst in the multi-component synthesis of chromeno .Physical And Chemical Properties Analysis
Ethyl eosin is slightly soluble in hot water and ethanol . It has a molecular weight of 714.0 g/mol . The color of the compound is red .Scientific Research Applications
Polymerization Research
Ethyl eosin is involved in the polymerization of vinyl acetate, a process enhanced by visible radiation and ascorbic acid. This mechanism involves free radical species produced during the reaction between ascorbic acid and hydrogen peroxide, initiating polymerization (Pemberton & Johnson, 1984).
Medical Applications
In medical research, ethyl eosin is significant in the field of intracellular delivery. It is associated with polymersome membranes for oxidative hydrophilicity increase under optical excitation. This interaction causes rapid polymersome rupture, enabling the quick release of payloads into cell cytosol. This method is especially relevant for delivering peptide antigens in dendritic cells and monitoring MHC I presentation kinetics at a single-cell level (Vasdekis et al., 2012).
Dye Applications
Ethyl eosin is also researched for its role as a dye. The history, synthesis, and various applications of eosin dyes, including ethyl eosin, are extensively covered. These dyes have been found to be virtually non-toxic, but their environmental impact is still a matter of concern (Cooksey, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Br4O5.K/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26;/h3-8,27H,2H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZQEOHHLOYJLY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Br4KO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979809 | |
Record name | Potassium 2,4,5,7-tetrabromo-9-[2-(ethoxycarbonyl)phenyl]-3-oxo-3H-xanthen-6-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl eosin | |
CAS RN |
6359-04-2, 6359-05-3 | |
Record name | Potassium methyl o-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl eosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 2,4,5,7-tetrabromo-9-[2-(ethoxycarbonyl)phenyl]-3-oxo-3H-xanthen-6-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium ethyl o-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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